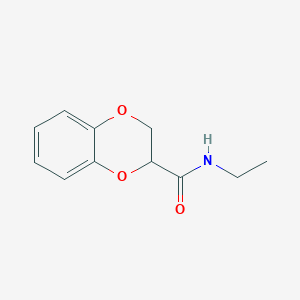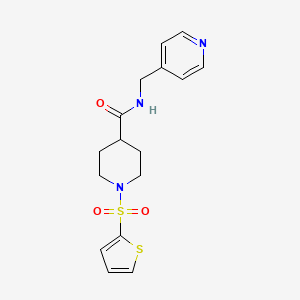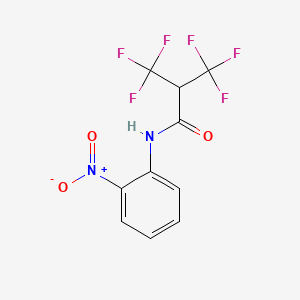
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been studied extensively to understand its mechanisms of action and potential uses in various fields.
Aplicaciones Científicas De Investigación
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has been studied for its ability to modulate the immune system and for its potential use in the development of vaccines.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antifungal and antibacterial properties. N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. Additionally, this compound has been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. However, one of the limitations of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is its complex synthesis process, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide. One area of research could be the development of more efficient synthesis methods to obtain this compound in larger quantities. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Further research could also be conducted to investigate the immunomodulatory properties of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide and its potential use in the development of vaccines.
Métodos De Síntesis
The synthesis of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-bromo-2,3,5-trimethylphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride in the presence of a base. The final product is obtained by the reaction of the intermediate product with ammonia in the presence of a catalyst. The synthesis of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is a complex process that requires careful control of reaction conditions to obtain a high yield of the product.
Propiedades
IUPAC Name |
2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-5-6-16-13(17)8-18-12-7-9(2)14(15)11(4)10(12)3/h5,7H,1,6,8H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIKXAYSAMIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5199862.png)
![1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
![2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5199867.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B5199873.png)
![1-(4-fluorophenyl)-4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-butanone](/img/structure/B5199883.png)

![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199896.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)

![1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5199925.png)
![2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5199937.png)

![17-(2-methyl-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5199956.png)